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Compound of Interest

Compound Name: Tanerasertib

Cat. No.: B15606804 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent

and Selective AKT1 E17K Inhibitor

Abstract
Tanerasertib is a potent and highly selective allosteric inhibitor of the E17K mutant of protein

kinase B (AKT1), a critical node in the PI3K/AKT/mTOR signaling pathway frequently

dysregulated in cancer. This document provides a comprehensive technical overview of

Tanerasertib, including its chemical structure, physicochemical properties, and biological

activity. Detailed methodologies for its synthesis and key in vitro and in vivo experiments are

presented to support further research and development efforts. Signaling pathway diagrams

and experimental workflows are provided to visually represent its mechanism of action and

evaluation processes.

Chemical Structure and Properties
Tanerasertib is a complex heterocyclic molecule with the systematic IUPAC name 4-((1-(4-(2-

(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-

yl)amino)pyrimidine-2-carbonitrile. Its chemical and physical properties are summarized in the

tables below.
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Identifier Value

IUPAC Name

4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-

fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-

yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-

carbonitrile

CAS Number 3034255-93-8

Molecular Formula C₃₃H₂₈FN₁₁

SMILES

N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4

C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C

(F)C=N7)=N5)C=C3)=N1

Physicochemical Properties
Property Value

Molecular Weight 597.66 g/mol

Appearance Solid

Solubility 10 mM in DMSO

Storage Conditions

Solid Powder: -20°C for 12 months, 4°C for 6

months. In Solvent: -80°C for 6 months, -20°C

for 6 months.

Note: Further data on melting point, boiling point, and pKa are not publicly available at this

time.

Experimental Protocols
Synthesis of Tanerasertib
The synthesis of Tanerasertib is detailed in patent WO2024073371A1. While the full, step-by-

step protocol is proprietary, the general synthetic strategy involves the coupling of key

heterocyclic intermediates. Researchers should refer to the aforementioned patent for detailed

procedures.
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In Vitro AKT1 E17K Inhibition Assay (Representative
Protocol)
This protocol describes a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a target kinase.

Objective: To determine the in vitro potency of Tanerasertib in inhibiting the enzymatic activity

of the mutant AKT1 E17K kinase.

Materials:

Recombinant human AKT1 E17K enzyme

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT substrate)

Tanerasertib (dissolved in DMSO)

Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

384-well assay plates

Methodology:

Prepare serial dilutions of Tanerasertib in DMSO and then dilute further in kinase buffer to

the desired final concentrations.

Add the diluted Tanerasertib solutions to the wells of a 384-well plate.

Add the AKT1 E17K enzyme to the wells and incubate for a pre-determined time (e.g., 15-30

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
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Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g.,

30°C).

Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader. The

signal will be inversely proportional to the kinase activity.

Calculate the percentage of inhibition for each Tanerasertib concentration relative to a no-

inhibitor control.

Plot the percentage of inhibition against the logarithm of the Tanerasertib concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value. Tanerasertib
has been reported to have an IC50 of less than 15 nM against AKT1 E17K.[1]

Cell-Based Proliferation Assay (Representative Protocol)
This protocol outlines a general procedure to assess the effect of a compound on the

proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of Tanerasertib on the

proliferation of cancer cells harboring the AKT1 E17K mutation.

Materials:

Cancer cell line with the AKT1 E17K mutation

Complete cell culture medium

Tanerasertib (dissolved in DMSO)

Cell viability reagent (e.g., resazurin-based or tetrazolium-based)

96-well cell culture plates

Incubator (37°C, 5% CO₂)

Microplate reader

Methodology:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Tanerasertib in a complete cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of Tanerasertib.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance or fluorescence using a microplate reader.

Calculate the percentage of cell viability relative to a vehicle-treated control.

Plot the percentage of viability against the logarithm of the Tanerasertib concentration and

fit the data to a dose-response curve to determine the EC50 value. Tanerasertib has a

reported EC50 of 7 nM against AKT1 E17K.[2]

Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Tanerasertib targets the constitutively active E17K mutant of AKT1, a key component of the

PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth,

proliferation, survival, and metabolism. The following diagram illustrates the central role of

AKT1 in this pathway and the point of inhibition by Tanerasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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